molecular formula C18H16N2O2 B11178463 1,2-Diindolinylethane-1,2-dione

1,2-Diindolinylethane-1,2-dione

Cat. No.: B11178463
M. Wt: 292.3 g/mol
InChI Key: HMHFQPWJKCJCNX-UHFFFAOYSA-N
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Description

1,2-Diindolinylethane-1,2-dione is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of two indole rings connected by an ethane-1,2-dione bridge, making it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diindolinylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of indole derivatives with ethane-1,2-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as piperidine or sodium acetate, to facilitate the condensation process. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,2-Diindolinylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1,2-Diindolinylethane-1,2-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diindolinylethane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1,2-Diindolinylethane-1,2-dione can be compared with other similar compounds, such as:

    Isoindoline-1,3-dione: Another indole derivative with similar structural features but different biological activities and applications.

    Indole-3-carboxaldehyde: A simpler indole derivative with distinct chemical properties and uses.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant growth and development.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1,2-bis(2,3-dihydroindol-1-yl)ethane-1,2-dione

InChI

InChI=1S/C18H16N2O2/c21-17(19-11-9-13-5-1-3-7-15(13)19)18(22)20-12-10-14-6-2-4-8-16(14)20/h1-8H,9-12H2

InChI Key

HMHFQPWJKCJCNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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